REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:15](=O)[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([Cl:17])[CH:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].O(Cl)[Cl:19].[P+5]>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:19])=[CH:13][C:12]([Cl:17])=[CH:11][CH:10]=2)=[O:5])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
19.8 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CNC2=CC=C(C=C2C1=O)Cl
|
Name
|
|
Quantity
|
99.3 mmol
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[P+5]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the phosphorus (V) oxychloride was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |